2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

描述

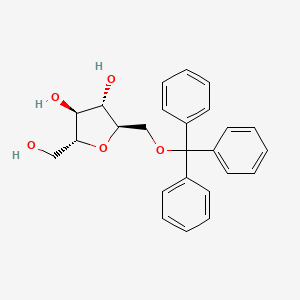

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol . It is a derivative of D-mannitol, where the hydroxyl groups at positions 1 and 2 are replaced by a triphenylmethyl group and an anhydro group, respectively. This compound is known for its unique properties and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol typically involves the protection of the hydroxyl groups of D-mannitol followed by selective deprotection and functionalization. One common method includes the use of triphenylmethyl chloride in the presence of a base to protect the hydroxyl group at position 1. The anhydro group at position 2 is introduced through a dehydration reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Biochemical Applications

1.1 Fructose Transport Inhibition

2,5-AM acts as a fructose analogue that inhibits the transport of fructose in biological systems. It has been shown to interact with glucose transporters such as GLUT5. Research indicates that 2,5-AM can mimic fructose while being resistant to metabolism, making it a valuable tool for studying fructose transport mechanisms in cells. A study demonstrated that derivatives of 2,5-AM labeled with fluorescent tags could be transported by GLUT5 in breast cancer cell lines, providing insights into potential imaging techniques for tumors expressing this transporter .

1.2 Metabolic Effects on Food Intake

In vivo studies have demonstrated that 2,5-AM increases food intake in rats by creating a metabolic state similar to fasting. Doses ranging from 50 to 800 mg/kg were administered, resulting in increased plasma ketone bodies and free fatty acids while decreasing plasma glucose levels . This property highlights its potential use in understanding metabolic disorders and developing treatments for obesity and diabetes.

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of 2,5-AM has been explored extensively for creating new compounds with potential therapeutic effects. For instance, researchers have synthesized derivatives like 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol through deamination processes . These derivatives may exhibit unique biological activities that can be harnessed for drug development.

2.2 Use as a Protecting Group in Organic Synthesis

Due to its structural characteristics, 2,5-AM is utilized as a protecting group in organic synthesis. This application is particularly relevant in the synthesis of complex carbohydrates and nucleosides where selective protection of hydroxyl groups is necessary .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity.

相似化合物的比较

Similar Compounds

2,5-Anhydro-D-mannitol: A similar compound without the triphenylmethyl group, known for its anti-aging properties.

1,25,6-Dianhydro-D-mannitol: Another derivative of D-mannitol with different functional groups, used in various chemical reactions.

Uniqueness

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific structural features .

生物活性

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a compound that has garnered attention for its diverse biological activities, particularly in the context of carbohydrate metabolism. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound is a derivative of D-mannitol, characterized by the presence of a triphenylmethyl group. This modification enhances its lipophilicity and may influence its interaction with biological membranes and enzymes.

The primary biological activity of this compound involves its role as an antimetabolic fructose analogue. It primarily targets gluconeogenesis and glycogenolysis in the liver:

- Gluconeogenesis Inhibition : Studies indicate that this compound can inhibit gluconeogenesis from substrates such as alanine and lactate in hepatocytes, leading to decreased glucose production .

- Glycogenolysis Inhibition : It also inhibits glycogenolysis, which is the breakdown of glycogen to glucose, further contributing to its hypoglycemic effects .

Biochemical Pathways

The compound interacts with key enzymes involved in carbohydrate metabolism:

- Hexokinase and Phosphofructokinase : this compound can be phosphorylated by these enzymes, influencing glucose metabolism .

- Glycogen Phosphorylase : It has been shown to inhibit glycogen phosphorylase activity, which is crucial for glycogen breakdown .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by its hydrophobic nature. The compound is likely transported through specific transporters within cells:

- Transport Mechanisms : Its interaction with lipid membranes facilitates transport across cellular barriers.

- Subcellular Localization : The compound may localize to organelles such as mitochondria or the endoplasmic reticulum, where it exerts metabolic effects.

Biological Effects in Animal Models

Research involving animal models has demonstrated several physiological effects:

- Food Intake Regulation : In rats, administration of this compound has been associated with increased food intake during fasting periods, suggesting a role in appetite regulation .

- Blood Glucose Levels : Doses ranging from 100 to 200 mg/kg have resulted in significant reductions in blood glucose levels in diabetic mice and rats .

Table 1: Summary of Key Research Findings

Safety and Toxicology

While the compound exhibits promising biological activity, safety profiles must be considered. Toxicity studies indicate that higher doses may lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves selective protection of the 1-hydroxyl group of 2,5-anhydro-D-mannitol using triphenylmethyl chloride (TrCl) under anhydrous conditions. A common approach employs pyridine as a base and dimethylformamide (DMF) as a solvent at 0–25°C. Purification is achieved via silica gel column chromatography with a gradient of ethyl acetate/hexane (20–40% EtOAc) to remove unreacted TrCl and byproducts. Purity (>95%) is confirmed by TLC (Rf ~0.5 in 30% EtOAc/hexane) and NMR . For scale-up, recrystallization from ethanol/water mixtures may improve yield.

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign the triphenylmethyl (Tr) group signals (δ 7.2–7.5 ppm for aromatic protons; δ 144–146 ppm for quaternary carbons). The anhydro ring protons (C2–C5) typically appear as complex multiplets between δ 3.5–4.5 ppm.

- IR Spectroscopy : Confirm the absence of free -OH stretches (~3200–3500 cm⁻¹) and presence of ether linkages (C-O-C, ~1100 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+Na]⁺ expected at m/z = calculated molecular weight + 22.99). Cross-reference with NIST Chemistry WebBook standards for analogous compounds .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–9) and monitor degradation via HPLC at 24-hour intervals. Use a C18 column with acetonitrile/water (60:40) mobile phase.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For solution stability, incubate at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing by NMR for structural changes .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

- Methodological Answer : Contradictions often arise from impurities or isotopic interference. Steps include:

- Purity Reassessment : Re-run column chromatography and analyze by TLC with iodine staining.

- High-Resolution MS : Confirm isotopic patterns (e.g., ³⁵Cl/³⁷Cl in byproducts).

- Alternative Techniques : Use X-ray crystallography (if crystals form) or 2D NMR (HSQC, HMBC) to resolve ambiguities in proton/carbon assignments .

Q. What strategies improve solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with saline containing 10% PEG-300.

- Derivatization : Temporarily replace the Tr group with acetyl or benzoyl protecting groups for enhanced hydrophilicity, then regenerate the original compound post-administration .

Q. What are the optimal conditions for selective deprotection of the triphenylmethyl group?

- Methodological Answer : Use mild acidic hydrolysis (e.g., 80% acetic acid at 50°C for 2–4 hours) to cleave the Tr group while preserving the anhydro ring. Monitor deprotection by TLC (disappearance of Tr aromatic spots). For acid-sensitive derivatives, employ catalytic hydrogenation (H₂/Pd-C in methanol) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated for metabolic tracking?

- Methodological Answer : Introduce isotopes during synthesis:

- ¹³C-Labeling : Use ¹³C-enriched D-mannitol as the starting material.

- Deuterated Solvents : Conduct reactions in deuterated DMF (DMF-d₇) to minimize proton exchange.

- Validate labeling efficiency via ¹³C NMR and isotope-ratio mass spectrometry .

Q. Methodological Resources

属性

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMBPTJJSYKEAD-MOUTVQLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。